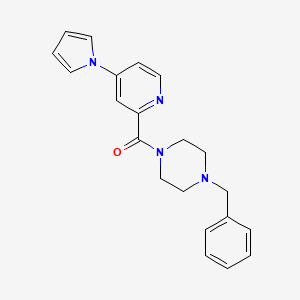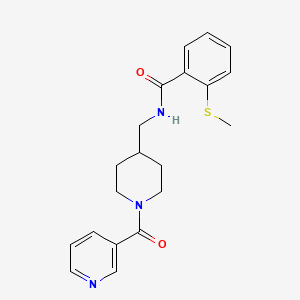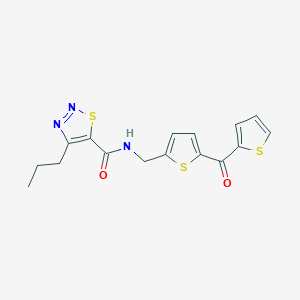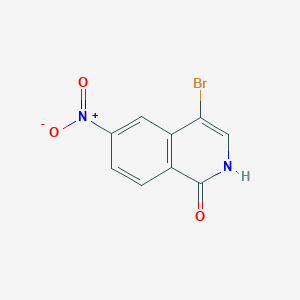![molecular formula C15H19N3O4 B2662870 3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-dimethylurea CAS No. 877640-71-6](/img/structure/B2662870.png)
3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-dimethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-dimethylurea” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a type of oxygen-containing heterocycle . It also contains a pyrrolidinone ring, which is a type of nitrogen-containing heterocycle, and a urea group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 2,3-dihydrobenzo[b][1,4]dioxin ring and the pyrrolidinone ring would likely contribute to the overall rigidity of the molecule, while the urea group could participate in hydrogen bonding .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 2,3-dihydrobenzo[b][1,4]dioxin ring, the pyrrolidinone ring, and the urea group could affect its solubility, stability, and reactivity .
科学的研究の応用
Crystallography and Structural Analysis
The compound has been used in the field of crystallography and structural analysis . The structure of the isoflavone compound, which includes the 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl group, was elucidated by 2D-NMR spectra, mass spectrum, and single crystal X-ray crystallography . This kind of structural analysis is crucial in understanding the properties and potential applications of the compound.
Drug Development
The compound has potential applications in drug development. Its unique structure enables various applications, such as drug development, organic synthesis, and material science.
Inhibition of Oxidative Stress
The compound has been studied for its potential to inhibit oxidative stress . In a study, a pan-caspase inhibitor, which includes the 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl group, was found to effectively suppress hydrogen peroxide-induced apoptosis while also attenuating activated caspase signaling .
Hair Loss Treatment
The compound has potential applications in the treatment of hair loss . The study found that the pan-caspase inhibitor restored the down-regulated expression of β-catenin, a key mediator of the Wnt/β-catenin pathway, in human dermal papilla cells exposed to hydrogen peroxide . This suggests a potential role in preserving hair follicle function and delaying hair follicle regression .
Urease Inhibitory Activity
The compound has been studied for its urease inhibitory activity . This kind of activity is important in the treatment of certain medical conditions, such as urinary tract infections and urolithiasis, which are caused by urease-producing bacteria.
Material Science
The compound has potential applications in material science. Its unique structure enables it to be used in various applications, including organic synthesis and material science.
Safety and Hazards
将来の方向性
The future directions for research on this compound would likely depend on its intended use or biological activity. For example, if it were found to have therapeutic activity, future research might focus on optimizing its structure to improve its potency, selectivity, and pharmacokinetic properties .
特性
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-17(2)15(20)16-10-7-14(19)18(9-10)11-3-4-12-13(8-11)22-6-5-21-12/h3-4,8,10H,5-7,9H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXFTHHDMFOCIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-dimethylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2662787.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2662789.png)

![rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B2662795.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2662797.png)

![3-[(Difluoromethyl)sulfonyl]benzenesulfonyl chloride](/img/structure/B2662800.png)
![4-[({2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}formamido)methyl]benzoic acid](/img/structure/B2662802.png)


![2-(3,4-dimethoxyphenyl)-1-propyl-1H-benzo[d]imidazole](/img/structure/B2662806.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2662807.png)
![N-{5-[(Z)-2-(4-{[(2-ethoxyphenyl)amino]sulfonyl}phenyl)vinyl]-3-methylisoxazol-4-yl}acetamide](/img/structure/B2662809.png)